2-Diazocyclododecanone
Description
2-Diazocyclododecanone is a cyclic diazoketone characterized by a 12-membered carbon ring substituted with a diazo (-N₂) group adjacent to a ketone moiety. This compound is of significant interest in organic synthesis due to its utility as a carbene precursor, enabling ring-expansion reactions, cyclopropanations, and other transformations . Its large ring size may confer unique stability compared to smaller cyclic diazoketones, as reduced ring strain could mitigate decomposition pathways.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-diazocyclododecan-1-one |
InChI |
InChI=1S/C12H20N2O/c13-14-11-9-7-5-3-1-2-4-6-8-10-12(11)15/h1-10H2 |
InChI Key |
MDJGCLSHARUEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)C(=[N+]=[N-])CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis:
Table 1: Key Properties of Cyclic Diazoketones
| Compound | Molecular Formula | Molecular Weight (g/mol) | Stability | Key Reactivity | Applications |
|---|---|---|---|---|---|
| 2-Diazocyclododecanone | C₁₂H₂₀N₂O | 208.30 | Moderate⁴ | Ring expansion, carbene insertion | Organic synthesis, photoresists⁵ |
| Diazocyclohexanone | C₆H₈N₂O | 124.14 | Low¹ | [2+1] Cycloadditions, Wolff rearrangement | Polymer crosslinking² |
| 2-Diazoacetophenone | C₈H₆N₂O | 146.15 | High³ | Photoinduced carbene generation | Pharmaceuticals, dyes³ |
Notes:
Smaller rings (e.g., cyclohexanone derivatives) exhibit higher ring strain, leading to lower thermal stability .
Diazocyclohexanone’s reactivity is leveraged in polymer chemistry for crosslinking under mild conditions.
Aryl-substituted diazoketones (e.g., 2-diazoacetophenone) demonstrate enhanced stability due to resonance effects .
The 12-membered ring in this compound likely reduces strain, enhancing shelf stability compared to smaller analogs.
Diazoketones are critical in photolithography due to light-triggered decomposition .
Key Findings:
- Ring Size and Stability: Larger rings (e.g., cyclododecanone) may resist thermal degradation better than strained 6-membered analogs. This hypothesis aligns with trends observed in non-diazo cyclic ketones .
- Reactivity: Diazocyclododecanone’s carbene intermediates could enable selective functionalization of bulky substrates, a niche application compared to smaller diazoketones.
- Synthetic Challenges: The synthesis of this compound likely requires specialized conditions (e.g., low-temperature diazo transfer) to avoid premature decomposition, a common issue with diazoketones .
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